

Spectroscopic Analysis of 5-Fluoro-2-iodotoluene: A Technical Guide

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Compound of Interest

Compound Name: 5-Fluoro-2-iodotoluene

Cat. No.: B1304780

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For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the spectral data for **5-Fluoro-2-iodotoluene** (CAS No: 66256-28-8). Due to the limited availability of public experimental spectral data for this specific compound, this document presents a combination of predicted Nuclear Magnetic Resonance (NMR) data for **5-Fluoro-2-iodotoluene** and available experimental Infrared (IR) and Mass Spectrometry (MS) data for its isomer, 2-Fluoro-5-iodotoluene (CAS No: 452-68-6). This compilation serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science, offering insights into the structural characterization of this halogenated aromatic compound.

Predicted Nuclear Magnetic Resonance (NMR) Spectral Data for 5-Fluoro-2-iodotoluene

Disclaimer: The following NMR data are predicted by computational models and are intended for estimation purposes. Actual experimental values may vary.

Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) in Hz	Assignment
7.65	dd	8.5, 5.5	H-6
7.05	dd	8.5, 2.5	H-4
6.85	td	8.5, 2.5	H-3
2.45	s	-	-CH ₃

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
162.5 (d, ¹ JCF = 245 Hz)	C-5
141.0 (d, ³ JCF = 8 Hz)	C-1
138.0 (d, ³ JCF = 6 Hz)	C-3
125.0 (d, ⁴ JCF = 3 Hz)	C-4
115.0 (d, ² JCF = 22 Hz)	C-6
92.0 (d, ² JCF = 3 Hz)	C-2
20.0	-CH ₃

Experimental Spectral Data for 2-Fluoro-5-iodotoluene (Isomer)

The following sections detail the available experimental spectral data for the isomer 2-Fluoro-5-iodotoluene.

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3100-3000	Medium	C-H stretch (aromatic)
2950-2850	Medium	C-H stretch (aliphatic)
1580-1450	Strong	C=C stretch (aromatic)
1250-1200	Strong	C-F stretch
850-750	Strong	C-H bend (out-of-plane)
700-600	Medium	C-I stretch

Mass Spectrometry (MS)

m/z	Relative Intensity (%)	Assignment
236	100	[M] ⁺
109	85	[M - I] ⁺
83	40	[C ₆ H ₄ F] ⁺

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of the compound would be dissolved in a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be recorded on a spectrometer operating at a frequency of 400 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

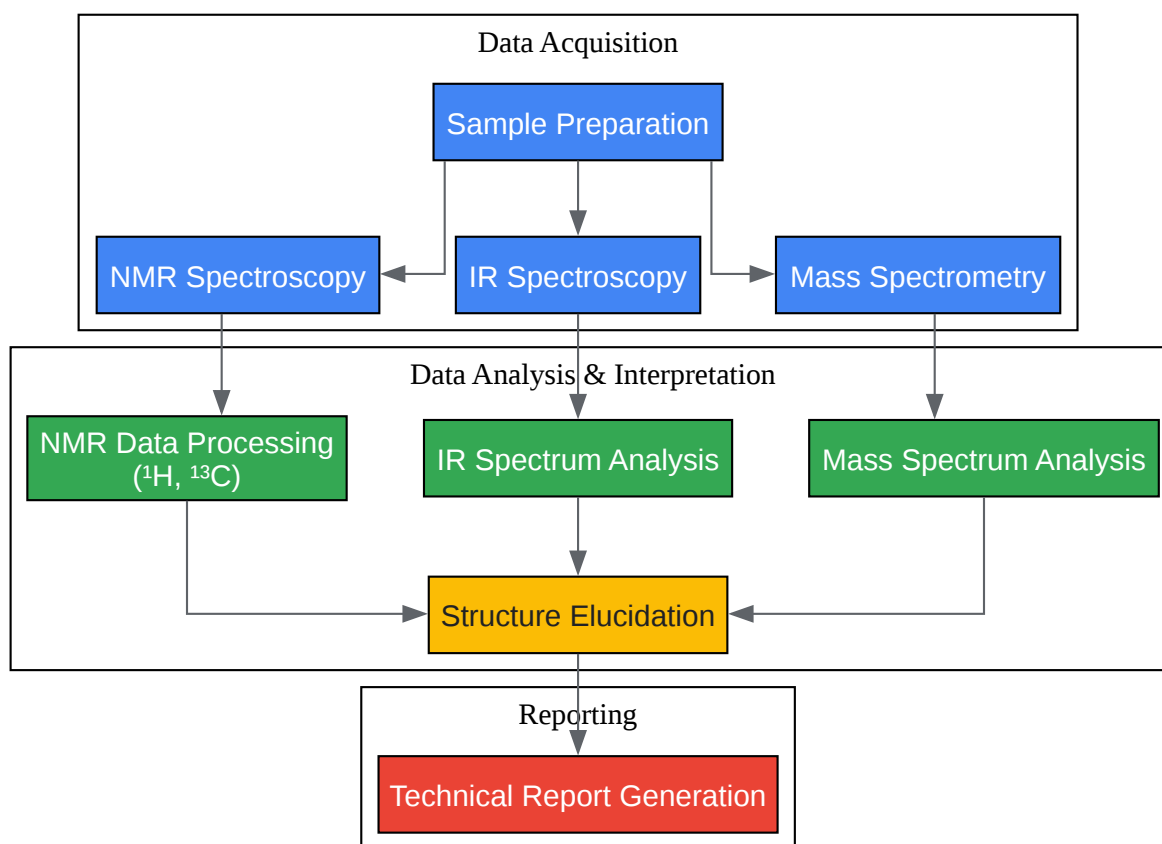
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a liquid sample, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates. For a solid, a KBr pellet would be prepared by grinding the sample with KBr powder and pressing the mixture into a translucent disk. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectra would be acquired using a mass spectrometer with an electron ionization (EI) source. The sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam. The resulting charged fragments are then separated by their mass-to-charge ratio (m/z) and detected.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the acquisition and interpretation of spectral data for a chemical compound.



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Caption: General workflow for spectroscopic analysis of a chemical compound.

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